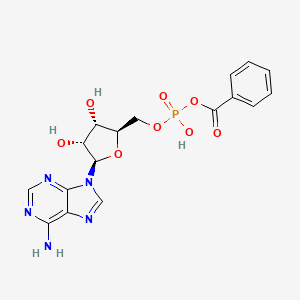
5'-Benzoylphosphoadenosine
Overview
Description
5’-Benzoylphosphoadenosine is a molecule that has been manually annotated by a third party . It is a derivative of adenosine, a nucleoside composed of a nitrogenous base (adenine) attached to a ribose sugar and a phosphate group.
Molecular Structure Analysis
The molecular structure of 5’-Benzoylphosphoadenosine consists of a formula C17H18N5O8P . It has an average mass of 451.328 and a monoisotopic mass of 451.08930 .Chemical Reactions Analysis
The chemical reaction involving 5’-Benzoylphosphoadenosine is described as follows: 5’-Benzoylphosphoadenosine + H2O <=> AMP + Benzoate . This reaction is catalyzed by the enzyme 3.6.1.20 .Scientific Research Applications
Nucleotide Binding and Enzyme Activity
5'-Benzoylphosphoadenosine, in its various forms and derivatives, has been extensively studied in relation to nucleotide binding and enzyme activity. One such study involving 5'-[p-(Fluorosulfonyl)benzoyl]adenosine (FSBA) found that it inactivates the adenosine cyclic 3',5'-monophosphate dependent protein kinase by covalently modifying specific amino acid residues, which is crucial for understanding enzyme mechanisms (Bhatnagar, Hartl, Roskoski, Lessor, & Leonard, 1984).
Impact on Cell Differentiation
Research has shown that derivatives of 5'-Benzoylphosphoadenosine can significantly influence cell differentiation processes. For instance, 5'-Methylthioadenosine, a sulfur-containing nucleoside derived from 5'-Benzoylphosphoadenosine metabolism, was found to inhibit the dimethyl sulfoxide-induced differentiation of Friend erythroleukemic cells, highlighting its potential role in cellular development and cancer research (Di Fiore, Grieco, Pinto, Attadia, Porcelli, Cacciapuoti, & Cartenì-Farina, 1984).
Synthesis and Biochemical Evaluation
The synthesis and biochemical evaluation of 5'-Benzoylphosphoadenosine derivatives have been a focus of several studies. For example, research on 2'-Deoxy-lin-benzoadenosine phosphates provided insights into the potential as substrates or inhibitors in biochemical reactions, contributing to our understanding of nucleotide analogs in enzymatic processes (Lessor, Gibson, & Leonard, 1984).
Nucleotide Analogue Interaction with Enzymes
Studies have investigated how 5'-Benzoylphosphoadenosine analogs interact with enzymes, providing essential insights into enzyme-nucleotide interactions. For instance, research involving 5'-[p-(fluorosulfonyl)benzoyl]-1,N6-ethenoadenosine at a GTP site of glutamate dehydrogenase revealed specific molecular interactions, advancing our understanding of enzyme regulation and function (Jacobson & Colman, 1984).
properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N5O8P/c18-14-11-15(20-7-19-14)22(8-21-11)16-13(24)12(23)10(29-16)6-28-31(26,27)30-17(25)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,16,23-24H,6H2,(H,26,27)(H2,18,19,20)/t10-,12-,13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJTVELTWZMHPG-XNIJJKJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N5O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Benzoylphosphoadenosine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



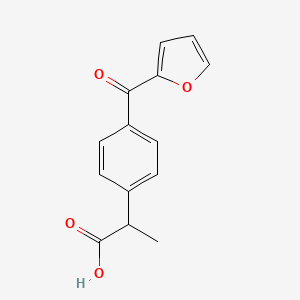
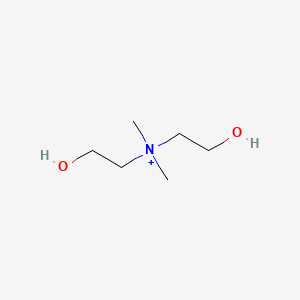
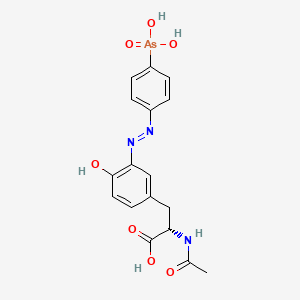
![6-Hydroxy-10,13-dimethyl-7-(methylsulfanyl)-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione](/img/structure/B1216596.png)
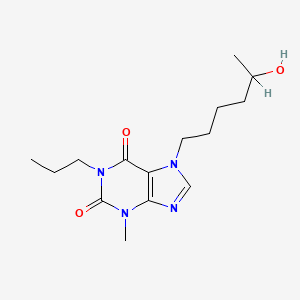
![Benzo[h]quinoline-5,6-dione](/img/structure/B1216598.png)


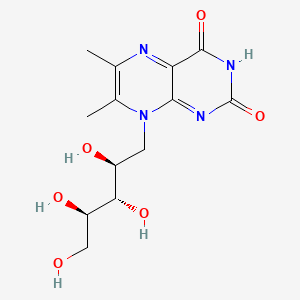
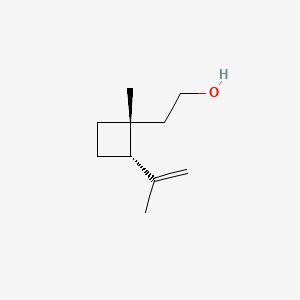
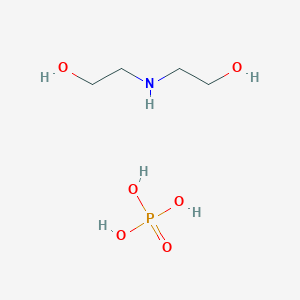
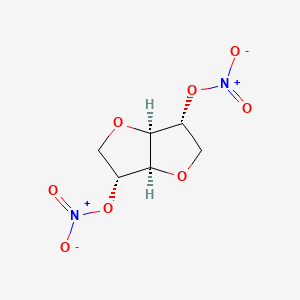
![(2S,5S,9R,13R,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B1216613.png)
![(8R,9S,13S,14S,17S)-6-iodo-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1216615.png)